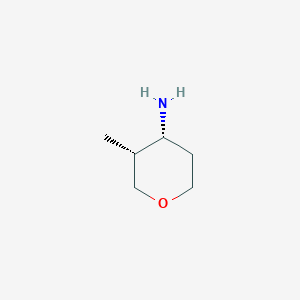
(3R,4R)-3-methyltetrahydro-2H-pyran-4-amine
Descripción general
Descripción
(3R,4R)-3-methyltetrahydro-2H-pyran-4-amine: is a chiral amine compound with a tetrahydropyran ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (3R,4R)-3-methyltetrahydro-2H-pyran-4-amine typically begins with commercially available starting materials such as 3-methyltetrahydro-2H-pyran-4-one.
Reduction: The ketone group in 3-methyltetrahydro-2H-pyran-4-one is reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Amination: The resulting alcohol is then converted to the amine through an amination reaction, often using reagents like ammonia or amines in the presence of catalysts.
Industrial Production Methods:
Catalytic Hydrogenation: Large-scale production may involve catalytic hydrogenation processes where the ketone is directly converted to the amine using hydrogen gas and metal catalysts such as palladium or platinum.
Continuous Flow Synthesis: Industrial methods may also employ continuous flow synthesis techniques to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (3R,4R)-3-methyltetrahydro-2H-pyran-4-amine can undergo oxidation reactions to form corresponding oxides or ketones.
Reduction: The compound can be reduced further to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation Products: Oxides and ketones.
Reduction Products: Various amine derivatives.
Substitution Products: Compounds with different functional groups replacing the amine.
Aplicaciones Científicas De Investigación
Chemistry:
Chiral Synthesis: (3R,4R)-3-methyltetrahydro-2H-pyran-4-amine is used as a chiral building block in the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition: It is studied for its potential as an enzyme inhibitor in various biochemical pathways.
Medicine:
Drug Development: The compound is explored for its potential therapeutic applications, including as a precursor in the synthesis of pharmaceutical agents.
Industry:
Catalysis: It is used in catalytic processes to produce fine chemicals and intermediates.
Mecanismo De Acción
Molecular Targets and Pathways:
Enzyme Interaction: (3R,4R)-3-methyltetrahydro-2H-pyran-4-amine interacts with specific enzymes, inhibiting their activity and affecting biochemical pathways.
Receptor Binding: It may bind to certain receptors, modulating their function and leading to physiological effects.
Comparación Con Compuestos Similares
(3R,4S)-3-methyltetrahydro-2H-pyran-4-amine: This stereoisomer has different spatial arrangement and may exhibit different biological activities.
(3S,4R)-3-methyltetrahydro-2H-pyran-4-amine: Another stereoisomer with distinct properties.
Uniqueness:
Chirality: The specific (3R,4R) configuration imparts unique chemical and biological properties, making it valuable in stereoselective synthesis.
Reactivity: Its reactivity profile differs from its stereoisomers, leading to different applications and outcomes in chemical reactions.
Propiedades
IUPAC Name |
(3R,4R)-3-methyloxan-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5-4-8-3-2-6(5)7/h5-6H,2-4,7H2,1H3/t5-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVKNHIDEGYGPD-NTSWFWBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COCC[C@H]1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol](/img/structure/B3039927.png)

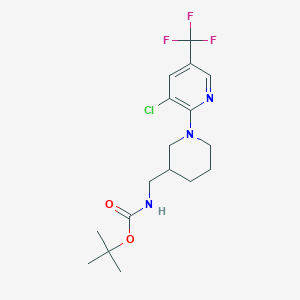
![(1-(1-(4-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-4-yl)methanol](/img/structure/B3039936.png)
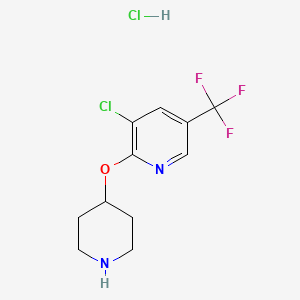
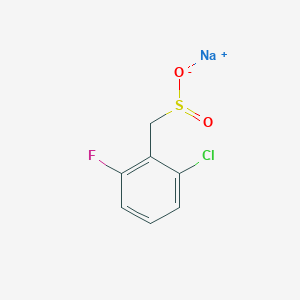
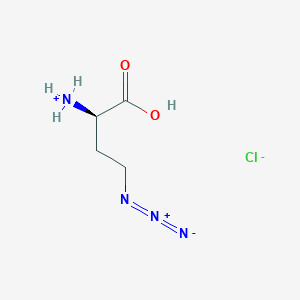
![2-[1-(5,5-Dimethyl-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl)vinyl]-5,5-dimethyl-1,3,2lambda5-dioxaphosphinan-2-one](/img/structure/B3039941.png)
![5,8-Diazaspiro[3.5]nonan-6-one](/img/structure/B3039943.png)

![[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-(2-azidoethoxy)oxan-2-yl]methyl acetate](/img/structure/B3039945.png)
![tert-Butyl 4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate](/img/structure/B3039947.png)

